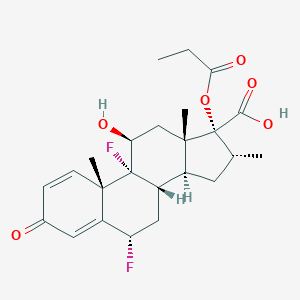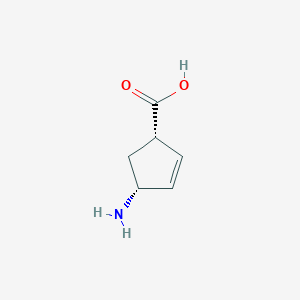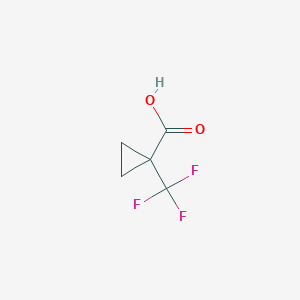
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
概要
説明
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid is a chemical compound that belongs to the family of cyclopropanes, characterized by a three-membered ring structure. The trifluoromethyl group attached to this ring imparts unique physical and chemical properties, making it an interesting subject for research in organic chemistry and materials science.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted cyclopropanes can be achieved through various methods. One approach involves the reaction of 2-bromo-3,3,3-trifluoropropene (BrTFP) with active methylenes, which has been shown to produce trifluoromethylated polyfunctionalized cyclopropanes with high stereoselectivity . Another method reported the synthesis of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives, which serve as platforms for bifunctional cyclic trifluoromethyl building blocks, starting from commercially available trifluoropropanoic acid or its methyl ester .
Molecular Structure Analysis
The molecular structure of 1-(trifluoromethyl)cyclopropane-1-carboxylic acid is characterized by the presence of a cyclopropane ring—a three-membered carbon ring, which is known for its angle strain due to the 60-degree bond angles that deviate from the ideal tetrahedral angle of 109.5 degrees. The trifluoromethyl group is a strong electron-withdrawing group that can influence the reactivity of the cyclopropane ring.
Chemical Reactions Analysis
Cyclopropanes can undergo various chemical reactions, including ring-opening and cycloisomerization. For instance, donor-acceptor cyclopropanes can smoothly undergo ring-opening reactions or cycloisomerization in the presence of acid, which greatly depends on the properties of the acid used . Additionally, cyclopropane ring cleavage reactions have been utilized in the synthesis of distally fluorinated ketones, demonstrating the versatility of cyclopropane derivatives in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(trifluoromethyl)cyclopropane-1-carboxylic acid are influenced by the trifluoromethyl group, which is highly electronegative and imparts a significant dipole moment to the molecule. This can affect the compound's solubility, boiling point, and reactivity. The cyclopropane ring itself is known for its high strain energy, which can lead to increased reactivity in certain chemical reactions, such as those catalyzed by boron trifluoride .
Relevant Case Studies
While the provided data does not include direct case studies of 1-(trifluoromethyl)cyclopropane-1-carboxylic acid, the synthesis and reactions of related trifluoromethylated cyclopropane derivatives have been studied. For example, the stereoselective synthesis of trifluoromethyl-substituted cyclopropanes has been applied to the synthesis of (+/-)-trans-trifluoronorcoronamic acid, a compound of interest due to its potential biological activity . Additionally, the use of cyclopropane derivatives in the synthesis of fluorinated ketones represents a case study in the application of these compounds in advanced organic synthesis .
科学的研究の応用
Metabolite Identification in Plants 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, as part of the 1-aminocyclopropane-1-carboxylic acid (ACC) family, shows significant relevance in plant biology. For example, Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC, an ethylene precursor in higher plants. This discovery provides insights into the metabolic pathways of cyclopropane carboxylic acid derivatives in plants (Hoffman, Yang, & McKeon, 1982).
Synthesis and Ring Cleavage Reactions In organic synthesis, the conversion of carboxylic esters into fluorinated ketones via ring cleavage of cyclopropanol intermediates has been explored. Konik et al. (2017) demonstrated the use of cyclopropane ring cleavage reactions to synthesize β-trifluoromethyl ketones, highlighting the utility of 1-(trifluoromethyl)cyclopropane-1-carboxylic acid derivatives in generating reactive trifluoromethyl copper species (Konik et al., 2017).
Diastereoselective Ring Opening Z. Hell et al. (2000) investigated the reaction of cyclopropane carboxylic acid derivatives with sulfur tetrafluoride, demonstrating diastereoselective ring opening. This process allows for the conversion of these derivatives into trifluoromethyl group-containing compounds, showing potential in stereochemical applications (Hell et al., 2000).
Enantioselective Synthesis Denton, Sukumaran, and Davies (2007) showcased the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, a category that includes 1-(trifluoromethyl)cyclopropane-1-carboxylic acid. This synthesis utilized adamantylglycine-derived dirhodium complexes, indicating its potential in creating highly selective and stereochemically controlled compounds (Denton, Sukumaran, & Davies, 2007).
Cyclopropane Building Blocks in Drug Discovery The synthesis and applications of fluorinated cyclopropane derivatives have also been explored in the context of drug discovery. Thomson et al. (2018) reported on the synthesis of aryl α,β,β-trifluorocyclopropanes and their potential as novel motifs in this field, due to their lipophilicity and structural uniqueness (Thomson et al., 2018).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The compound has hazard statements H301, H314, and precautionary statements P260, P270, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338 .
将来の方向性
特性
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCBKBCACWDALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380857 | |
| Record name | 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | |
CAS RN |
277756-46-4 | |
| Record name | 1-(Trifluoromethyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=277756-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



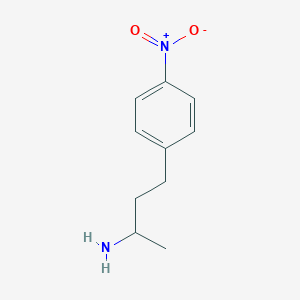
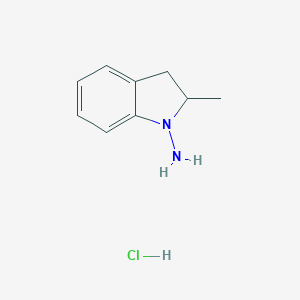
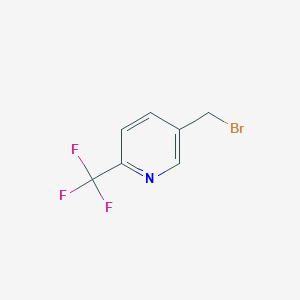
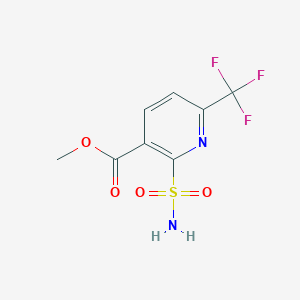

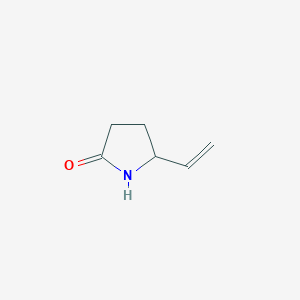
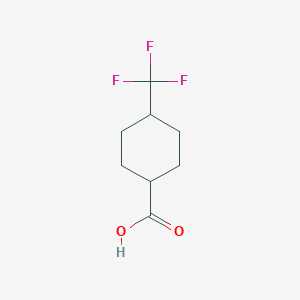
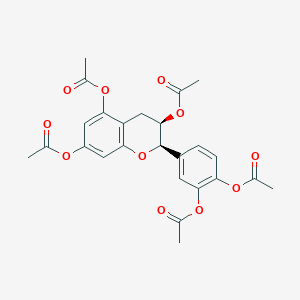
![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)


![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)
